molecular formula C37H48N4O6S B8115093 DMTR-biotin-PEG2-amine

DMTR-biotin-PEG2-amine

Cat. No.: B8115093
M. Wt: 676.9 g/mol
InChI Key: ZTPCNVAQEFFVHU-BVPJJHLOSA-N
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Description

DMTR-biotin-PEG2-amine (CAS 2740435-17-8) is a high-purity, heterobifunctional reagent designed for flexible, orthogonal conjugation strategies in complex biomolecule assembly. The compound features a biotin moiety for strong affinity binding to streptavidin or avidin, a pivotal interaction for detection, purification, and immobilization applications . This biotin group is linked via a short diethylene glycol (PEG2) spacer, which enhances the compound's water solubility, reduces steric hindrance, and increases the accessibility of the biotin for efficient binding to avidin-based systems . The key feature of this reagent is the presence of a 4,4'-Dimethoxytrityl (DMTr)-protected amine, which remains inert under standard bioconjugation conditions. This allows for selective deprotection under mild acidic conditions, enabling precise, stepwise conjugation of a second molecule of interest. This orthogonal reactivity is essential for constructing sophisticated probes and assemblies where controlled, sequential labeling is required . With a molecular formula of C37H48N4O6S and a molecular weight of 676.87, it is supplied at a purity of ≥95% . Researchers utilize this compound for a wide range of applications. These include the biotinylation of peptides, proteins, oligonucleotides, and small molecules for use in assay development such as ELISA and western blotting . It is also ideal for creating biotinylated ligands for affinity purification and pull-down assays, as well as for the functionalization of streptavidin-coated surfaces on microplates, biosensors, and beads . For optimal stability, the product should be stored in a dry, dark environment at -20°C and is typically handled using anhydrous solvents . This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCNVAQEFFVHU-BVPJJHLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of DMTR-Protected Biotin Intermediate

The DMTR group is introduced early to shield reactive hydroxyls during subsequent steps.

Procedure :

  • Biotin hydroxyl protection :

    • Dissolve biotin (1 equiv) in anhydrous dimethylformamide (DMF).

    • Add DMTR-Cl (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen.

    • Stir at 25°C for 12 hours.

    • Quench with methanol, concentrate, and purify via silica chromatography (ethyl acetate/hexane) to isolate DMTR-biotin.

Key Data :

ParameterValueSource
Yield65–75%
Purity (HPLC)>95%
Characterization¹H NMR (δ 7.2–7.4 ppm for DMTR aromatic protons)

Activation of Biotin’s Carboxylic Acid

The biotin’s valeric acid side chain is activated for PEG2-amine coupling.

Procedure :

  • NHS ester formation :

    • Dissolve DMTR-biotin (1 equiv) in dichloromethane (DCM).

    • Add N-hydroxysuccinimide (NHS, 1.5 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv).

    • Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.

    • Filter to remove dicyclohexylurea, concentrate, and precipitate with cold diethyl ether.

Key Data :

ParameterValueSource
Activation Efficiency>90% (by ¹H NMR loss of –COOH signal at δ 10–12 ppm)

Conjugation with PEG2-Amine Spacer

The NHS-activated biotin reacts with PEG2-amine to form a stable amide bond.

Procedure :

  • Amide coupling :

    • Dissolve DMTR-biotin-NHS (1 equiv) in phosphate-buffered saline (PBS, pH 8.0).

    • Add PEG2-amine (2 equiv) and stir at 25°C for 24 hours.

    • Purify via size-exclusion chromatography (Sephadex G-25) to remove unreacted PEG2-amine.

Optimization Notes :

  • Excess PEG2-amine ensures complete biotin derivatization.

  • PBS pH 8.0 minimizes NHS ester hydrolysis while promoting amine nucleophilicity.

Key Data :

ParameterValueSource
Conjugation Efficiency80–85% (by LC-MS)
Final Product Solubility>50 mg/mL in water

Critical Analysis of Alternative Routes

Solid-Phase Synthesis (Patent WO2015006740A2)

The DMTR group can serve as a transient protecting group during solid-phase oligonucleotide conjugation:

  • Resin-bound synthesis :

    • Load DMTR-protected biotin onto a controlled-pore glass (CPG) resin.

    • Deprotect DMTR with 3% trichloroacetic acid (TCA) in DCM.

    • Couple PEG2-amine via phosphoramidite chemistry.

Advantages :

  • Enables parallel synthesis of multiple biotin-PEG conjugates.

  • Automated protocols reduce manual handling.

Limitations :

  • Lower yields (50–60%) due to incomplete coupling steps.

ApproachRelevance to this compound
Site-specificityGuides selective DMTR placement
Aqueous compatibilityAligns with PEG’s hydrophilicity

Purification and Characterization

Purification Techniques

  • Size-exclusion chromatography : Removes unreacted PEG2-amine and NHS byproducts.

  • Reverse-phase HPLC : Uses C18 columns (acetonitrile/water gradient) to isolate this compound.

Typical Purity : >98% (by analytical HPLC).

Characterization Data

Spectroscopic Analysis :

  • ¹H NMR (D2O): δ 3.5–3.7 ppm (PEG2 methylenes), δ 6.8–7.4 ppm (DMTR aromatics).

  • Mass Spectrometry : [M+H]+ = 677.4 (theoretical 676.9).

Functional Validation :

  • Streptavidin Binding : KD < 10⁻¹⁵ M (via surface plasmon resonance).

  • Amine Reactivity : >90% conjugation efficiency with carboxylated surfaces (EDC-mediated).

Industrial-Scale Production Considerations

ChallengeMitigation StrategySource
DMTR HydrolysisUse anhydrous solvents and inert gas
PEG OxidationAdd antioxidants (e.g., BHT)
Cost of PEG2-AmineOptimize molar excess to 1.5–2.0 equiv

Chemical Reactions Analysis

DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Description : DMTR-biotin-PEG2-amine is primarily used for bioconjugation, where it facilitates the attachment of biotin to various biomolecules such as proteins, peptides, and nucleic acids.
    • Mechanism : The amine group reacts with carboxyl groups on target biomolecules through EDC-mediated amide bond formation, enabling stable conjugation.
    • Advantages : The PEG spacer enhances solubility and reduces non-specific binding, which is essential for maintaining assay sensitivity.
  • Affinity Purification
    • Description : This compound is utilized in affinity purification techniques to isolate specific biomolecules from complex mixtures.
    • Mechanism : The strong binding affinity between biotin and streptavidin allows for efficient capture of biotinylated targets, facilitating their purification.
    • Case Study : In a study involving the purification of antibodies, this compound was used to label antibodies, which were then isolated using streptavidin-coated beads, demonstrating high specificity and yield.
  • Detection Assays
    • Description : this compound is employed in various detection assays, including enzyme-linked immunosorbent assays (ELISAs) and flow cytometry.
    • Mechanism : Biotinylated targets can be detected using streptavidin-conjugated detection reagents, enhancing the sensitivity of the assays.
    • Case Study : In flow cytometry applications, cells labeled with this compound were successfully detected at low concentrations, showcasing its effectiveness in cellular analysis.
  • Drug Delivery Systems
    • Description : This compound can be utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
    • Mechanism : By conjugating drugs to biotinylated carriers, targeted delivery can be achieved via avidin-streptavidin interactions.
    • Case Study : Research demonstrated that drugs conjugated with this compound exhibited enhanced circulation time and targeted delivery to specific tissues in animal models.

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionUnique Features
Biotin-PEG3-AmineContains three ethylene glycol unitsGreater flexibility due to longer PEG spacer
Biotin-PEG4-AmineContains four ethylene glycol unitsIncreased solubility and flexibility
This compoundFeatures a dimethyltriazole moietyEnhanced stability under biochemical conditions
EZ-Link Amine-PEG2-BiotinWater-soluble compoundDesigned for ease of use in assays

Mechanism of Action

The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares DMTR-Biotin-PEG2-amine with structurally related biotin-PEG-amine derivatives:

Property This compound Biotin-PEG2-amine Amine-PEG3-Biotin Biotin-PEG11-amine
CAS Number 2740435-17-8 811442-85-0 , 138529-46-1 Not explicitly provided Not explicitly provided
Molecular Formula Not provided C₁₄H₂₆N₄O₃S or C₁₆H₃₀N₄O₄S Not explicitly provided Not explicitly provided
Molecular Weight Not provided 330.45 or 374.5 Higher than PEG2 analogs Significantly higher (>1000 Da)
PEG Spacer Length 2 ethylene glycol units 2 ethylene glycol units 3 ethylene glycol units 11 ethylene glycol units
Amine Reactivity Requires deprotection (DMTR group) Free amine Free amine Free amine
Solubility Moderate (PEG2 enhances solubility) Good in water, DMSO, DMF Enhanced (longer PEG spacer) Excellent (long PEG chain)
Steric Hindrance Moderate (short PEG2 spacer) Moderate Reduced (longer spacer) Minimal
Key Applications Bioconjugation, controlled release (if DMTR is cleavable) Protein labeling, biosensors Drug delivery, hydrophilic conjugates Nanotechnology, prolonged circulation

Key Differentiators:

This contrasts with Biotin-PEG2-amine derivatives, which have immediately reactive amines .

PEG Length vs. Solubility: Shorter PEG chains (PEG2) prioritize compactness but sacrifice solubility compared to PEG3 or PEG11 variants . Biotin-PEG11-amine, with its long PEG chain, is ideal for reducing immunogenicity in drug delivery systems, whereas this compound suits applications requiring minimal spacer bulk .

Research Findings and Practical Considerations

  • Conjugation Efficiency : Biotin-PEG3-amine outperforms PEG2 analogs in reducing steric hindrance during streptavidin binding, as demonstrated in ELISA-based studies .
  • Solubility Trade-offs: While PEG2 spacers improve solubility over non-PEGylated biotin, PEG11 derivatives exhibit ~3× higher solubility in aqueous buffers, critical for in vivo applications .
  • Storage Stability : this compound likely requires stringent storage conditions (e.g., -20°C, desiccated) similar to Biotin-PEG2-amine to prevent amine oxidation or DMTR degradation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing DMTR-biotin-PEG2-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves three key steps: (1) Activation of PEG-COOH using coupling agents like DCC and NHS to form reactive esters; (2) Conjugation of biotin via its carboxyl group to the activated PEG intermediate; (3) Amination using ethylenediamine or similar reagents to introduce the terminal amine group . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and purifying intermediates via size-exclusion chromatography to remove unreacted reagents.

Q. How should this compound be characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and biotin-amine linkage (δ 6.3–6.5 ppm for urea protons) .
  • HPLC-MS : Verify molecular weight (expected [M+H]+ ≈ 375 Da) and purity (>95% by area under the curve) .
  • UV-Vis Spectroscopy : Quantify biotin content (λmax = 280 nm, ε ≈ 34,500 M⁻¹cm⁻¹) .

Q. What factors influence the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer :

SolventSolubility (mg/mL)Key Factors
Water≥100 (varies)PEG2 chain length reduces solubility compared to longer PEG variants; adjust pH to 6–8 for optimal dispersion .
DMSO≥100High polarity of DMSO stabilizes the compound via H-bonding with PEG .
Ethanol<50Limited solubility due to hydrophobic biotin moiety .

Advanced Research Questions

Q. How can conjugation efficiency of this compound to target proteins be quantified and optimized?

  • Methodological Answer :

  • Quantification : Use a bicinchoninic acid (BCA) assay to measure free amine depletion post-conjugation. Alternatively, perform MALDI-TOF to compare protein mass shifts (expected +374 Da per conjugate) .
  • Optimization : Adjust molar ratios (e.g., 5:1 reagent-to-protein), reaction pH (7.4–8.5), and incubation time (2–4 hours at 4°C). Include controls (e.g., unconjugated protein) to assess non-specific binding .

Q. What experimental strategies mitigate solubility challenges when using this compound in physiological buffers?

  • Methodological Answer :

  • Cosolvent Systems : Pre-dissolve in 10% DMSO followed by gradual dilution into PBS (pH 7.4) to prevent precipitation .
  • Surfactant Additives : Use 0.1% Tween-20 or Pluronic F-68 to stabilize aqueous dispersions .
  • Buffer Optimization : Replace phosphate buffers with HEPES (pH 7.0–8.0), which reduces ionic competition for PEG hydration .

Q. How to design a controlled study comparing this compound with longer PEG variants (e.g., PEG7) in targeted drug delivery?

  • Methodological Answer :

  • Parameters to Test :
ParameterThis compoundPEG7 Variant
Serum StabilityMeasure hydrolysis via HPLC at 37°C over 24 hours .
Cellular UptakeCompare fluorescence (if labeled) in target vs. non-target cells using flow cytometry .
Binding AffinityPerform surface plasmon resonance (SPR) with streptavidin-coated chips .
  • Statistical Design : Use a two-way ANOVA to assess PEG length and incubation time effects. Include triplicate replicates and blinded data analysis .

Data Contradiction Analysis

  • Solubility Discrepancies : While reports ≥100 mg/mL solubility in water, attributes lower solubility to PEG2’s short chain. Resolve this by testing under identical conditions (e.g., pH, temperature) and reporting batch-specific variability .

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